molecular formula C19H19N3O2S2 B2612073 (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897469-14-6

(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2612073
CAS No.: 897469-14-6
M. Wt: 385.5
InChI Key: WSBFHRLGRADJGL-FNORWQNLSA-N
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Description

The compound (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule featuring a benzothiazole ring, a piperazine moiety, and a thiophene ring connected through a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.

    Piperazine Derivatization: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Propenone Linker Addition: The final step involves the condensation of the piperazine-benzothiazole intermediate with thiophene-2-carbaldehyde in the presence of a base like sodium hydroxide to form the propenone linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzothiazole ring, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the propenone linker, converting the double bond into a single bond, resulting in a saturated ketone.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Methoxybenzothiazole aldehydes or acids.

    Reduction: Saturated ketones.

    Substitution: Various N-alkyl or N-acyl derivatives of the piperazine moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, research focuses on its pharmacological properties, including its potential as an anti-inflammatory or neuroprotective agent. Studies may involve in vitro and in vivo models to assess its efficacy and safety.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing cellular pathways. For example, it may inhibit enzymes involved in inflammatory pathways or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one: Lacks the methoxy group, which may affect its biological activity.

    (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one: Contains a phenyl ring instead of a thiophene ring, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of the methoxy group on the benzothiazole ring and the thiophene ring in the structure of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one distinguishes it from similar compounds. These features may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-14-4-6-16-17(13-14)26-19(20-16)22-10-8-21(9-11-22)18(23)7-5-15-3-2-12-25-15/h2-7,12-13H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBFHRLGRADJGL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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